N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-methoxy-1H-indol-1-yl)propanamide
Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-methoxy-1H-indol-1-yl)propanamide is a hybrid heterocyclic compound featuring a benzimidazol-2-ylidene core linked via a propanamide chain to a 4-methoxy-substituted indole moiety. The 4-methoxyindole substituent introduces steric and electronic modifications that could influence biological interactions, such as receptor binding or enzyme inhibition.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-(4-methoxyindol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-17-8-4-7-16-13(17)9-11-23(16)12-10-18(24)22-19-20-14-5-2-3-6-15(14)21-19/h2-9,11H,10,12H2,1H3,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDAVYXSUTXLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-methoxy-1H-indol-1-yl)propanamide is a novel compound that combines a benzimidazole moiety with an indole structure. This unique combination is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry. The benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure
The compound features a benzimidazole ring fused with an indole and a propanamide group. Its molecular formula can be represented as C₁₈H₁₈N₄O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activity. The compound has been tested against several bacterial strains, demonstrating notable effectiveness. For example, derivatives with similar structures have shown minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various in vitro assays. Studies reveal that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its therapeutic potential in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Benzimidazole Core : This moiety is crucial for the interaction with biological targets due to its ability to mimic natural substrates.
- Indole Substitution : The presence of the 4-methoxy group on the indole enhances lipophilicity and bioavailability, improving overall pharmacokinetic properties.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as HeLa and MCF7 with IC50 values in the micromolar range.
- Antimicrobial Testing : The compound was evaluated against Staphylococcus aureus and Escherichia coli, showing MIC values lower than standard antibiotics like ampicillin.
- In Vivo Studies : Preliminary animal studies suggest that treatment with this compound leads to reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.
Data Summary
| Activity Type | Test Organism/Cell Line | Result (MIC/IC50) |
|---|---|---|
| Anticancer | HeLa | IC50 = 5 µM |
| Anticancer | MCF7 | IC50 = 7 µM |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL |
| Anti-inflammatory | Macrophage cells | Reduced TNF-alpha by 50% |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound to structurally analogous molecules from the literature, focusing on key substituents, heterocyclic cores, and reported activities.
Substituent Variations on the Indole Moiety
- 4-Methoxyindole vs. 5-Methoxyindole :
The target compound’s 4-methoxyindole group differs from the 5-methoxyindole in ’s 3-(1-(4-chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide. Methoxy positioning influences electronic distribution and steric interactions; 4-substitution may favor planar binding to hydrophobic pockets, whereas 5-substitution could alter dipole interactions . - Indol-1-yl vs. Indol-3-yl: ’s N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide features an indol-3-yl group.
Heterocyclic Core Modifications
- Benzimidazol-2-ylidene vs. Benzimidazol-1-yl :
’s N-[3-(benzimidazol-1-yl)propyl]-3-indol-1-yl-propanamide utilizes a neutral benzimidazol-1-yl group. The ylidenic (2-ylidene) form in the target compound may enhance π-electron delocalization, improving interactions with electron-deficient biological targets . - Benzimidazole vs. Benzothiazole: ’s N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide substitutes sulfur for nitrogen in the heterocycle.
Propanamide Chain Substituents
- Sulfonamide vs. Benzimidazolylidene :
Sulfonamide-containing analogs (e.g., and ) demonstrate moderate yields (8% in ) and variable bioactivity. The benzimidazolylidene group in the target compound may confer unique hydrogen-bonding or chelation properties, though synthetic accessibility remains unverified . - Aryl vs. Heteroaryl Modifications :
’s biphenyl-propanamide and ’s triazole-thiazole hybrids highlight the role of extended aromatic systems in enhancing target affinity. The target compound’s simpler propanamide chain may prioritize metabolic stability over potency .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : Low yields in sulfonamide-linked propanamides (e.g., 8% in ) suggest that the target compound’s benzimidazolylidene group may require optimized coupling conditions .
- Biological Potential: identifies benzimidazole-propanamide hybrids as AChE inhibitors, implying that the target compound’s ylidenic core could enhance binding to catalytic sites . Docking studies in further support the role of propanamide derivatives in modulating glucose transporters (e.g., GLUT4), though structural specificity remains untested .
- Structural Advantages: The 4-methoxyindole group may improve solubility compared to non-polar substituents, while the benzimidazolylidene core could offer redox stability in biological environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
